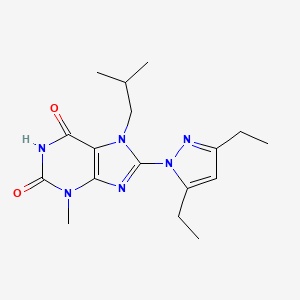

2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

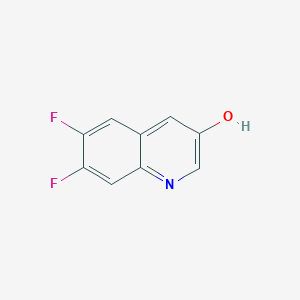

This compound is a derivative of benzenesulfonamide, which is a class of organic compounds known for their various biological activities . It contains a furan ring, a thiazole ring, and a benzenesulfonamide group. The compound is likely to be used in medicinal chemistry research .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amino compound with organic halides . The specific synthesis process for this compound is not available in the retrieved sources.Molecular Structure Analysis

The molecular structure of this compound can be characterized by spectroscopic techniques such as 1H-NMR and 13C-NMR . These techniques can provide information about the types of atoms in the molecule and their connectivity.Scientific Research Applications

Chemical Structure Analysis and Intermolecular Interactions

The study of benzenesulfonamide derivatives, closely related to 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide, reveals insights into their chemical structure and intermolecular interactions. Two isomorphous benzenesulfonamide compounds demonstrated the significance of intermolecular C-H...O, C-H...π, and C-H...Cl interactions in determining crystal packing, with minor variations attributed to the different positions of Cl atoms (Bats, Frost, & Hashmi, 2001).

Anticancer Activity

Several studies have synthesized novel benzenesulfonamide derivatives with potential anticancer properties. Notably, derivatives have shown remarkable activity against human tumor cell lines, indicating their potential as therapeutic agents. Compounds with specific substitutions have displayed significant cytotoxicity towards various cancer cell lines, including lung, colon, and melanoma (Sławiński et al., 2012; Sławiński & Brzozowski, 2006).

Gold(I)-Catalyzed Cascade Reactions

A gold(I)-catalyzed cascade reaction involving N-(furan-3-ylmethylene)benzenesulfonamides has enriched the chemistry of gold carbenoids through a rarely observed 1,2-alkynyl migration, demonstrating the compound's utility in synthetic organic chemistry (Wang et al., 2014).

Environmental Presence and Human Exposure Assessment

The occurrence of benzenesulfonamide derivatives in outdoor air particulate matter and their potential for human exposure have been studied, highlighting the environmental prevalence of these compounds due to their industrial and household applications (Maceira, Marcé, & Borrull, 2018).

Herbicidal Application and Selectivity Mechanism

Chlorsulfuron, a compound with structural similarity, demonstrates the biological basis for its selectivity as a herbicide for cereals. Its mode of action involves rapid metabolism by tolerant plants, contrasting with the limited metabolism in sensitive species, providing a clear example of selective herbicidal action (Ray, 1982; Sweetser, Schow, & Hutchison, 1982).

Future Directions

properties

IUPAC Name |

2-chloro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S2/c1-10-13(22-15(18-10)12-6-4-8-21-12)9-17-23(19,20)14-7-3-2-5-11(14)16/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOUNDVCYADGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-methyl-3-phenethyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2609642.png)

![N-(1-cyanocycloheptyl)-2-[(2-hydroxypropyl)(phenyl)amino]acetamide](/img/structure/B2609643.png)

![4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2609646.png)

![2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline](/img/structure/B2609650.png)

![2-nitro-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzenesulfonamide](/img/structure/B2609653.png)

![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609660.png)

![2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine](/img/no-structure.png)